

Benchmarking c-Met-IN-21: A Comparative Analysis Against Established Reference Compounds

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Compound of Interest

Compound Name: *c-Met-IN-21*

Cat. No.: *B12377061*

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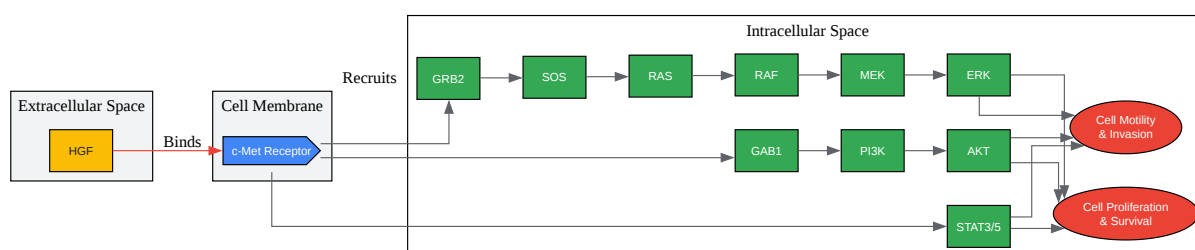
This guide provides a comprehensive framework for benchmarking the novel c-Met inhibitor, **c-Met-IN-21**, against a panel of well-characterized reference compounds: Crizotinib, Capmatinib, and Tepotinib. Due to the proprietary nature of **c-Met-IN-21**, performance data for this compound is not publicly available. Therefore, this document serves as a template, offering detailed experimental protocols and data presentation structures to facilitate a direct and robust comparison once internal data for **c-Met-IN-21** is generated.

Introduction to c-Met Inhibition

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and survival.[1][2] Dysregulation of the c-Met signaling pathway, primarily through overexpression, gene amplification, or mutation, is a known driver in various cancers.[1][2] Consequently, c-Met has emerged as a significant target for therapeutic intervention in oncology. Small molecule inhibitors targeting the ATP-binding site of the c-Met kinase domain have shown clinical efficacy.[3] This guide focuses on comparing the biochemical and cellular activities of **c-Met-IN-21** with approved c-Met inhibitors.

The c-Met Signaling Pathway

The binding of hepatocyte growth factor (HGF) to the c-Met receptor triggers its dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[2] Key pathways activated include the RAS/MAPK, PI3K/Akt, and STAT3/5 pathways, which collectively promote cell growth, survival, and motility.[3] Understanding this pathway is critical for elucidating the mechanism of action of c-Met inhibitors.



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Figure 1: The c-Met Signaling Pathway.

Comparative Performance Data

The following tables summarize key performance indicators for the reference compounds. It is intended that the corresponding data for **c-Met-IN-21** will be populated in the designated column to allow for a direct comparison.

Table 1: Biochemical Potency (IC₅₀)

Compound	c-Met Kinase IC50 (nM)	Data Source
c-Met-IN-21	Data to be determined	-
Crizotinib	8	[4]
Capmatinib	0.13	[4]
Tepotinib	4	[5]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the c-Met kinase by 50% in a biochemical assay.

Table 2: Cellular Potency (IC50)

Compound	Cell Line	Cellular c-Met Phosphorylation IC50 (nM)	Cell Proliferation IC50 (nM)	Data Source
c-Met-IN-21	Specify Cell Line	Data to be determined	Data to be determined	-
Crizotinib	EBC-1	11	30	[4]
Capmatinib	MKN-45	~1-10	88	[6]
Tepotinib	MKN-45	9	<1	[5]

Cellular IC50 values indicate the concentration of the inhibitor required to inhibit c-Met phosphorylation or cell proliferation by 50% in a cell-based assay.

Table 3: Kinase Selectivity Profile

Compound	Kinase Panel	Number of Kinases Inhibited >50% at 1 μ M	Key Off-Target Hits	Data Source
c-Met-IN-21	Specify Panel	Data to be determined	Data to be determined	-
Crizotinib	Varies	ALK, ROS1	ALK, ROS1	[4]
Capmatinib	>250	Highly Selective	-	[4]
Tepotinib	>200	Highly Selective	-	[5]

A kinase selectivity profile assesses the specificity of the inhibitor against a broad panel of kinases, with fewer off-target hits indicating higher selectivity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and accurate interpretation of comparative data. The following are standard protocols for the key experiments cited in this guide.

Biochemical c-Met Kinase Assay

Objective: To determine the in vitro potency of inhibitors against the isolated c-Met kinase domain.

Materials:

- Recombinant human c-Met kinase domain
- ATP (Adenosine triphosphate)
- Poly(Glu, Tyr) 4:1 peptide substrate
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- Test compounds (**c-Met-IN-21** and reference inhibitors)

- ADP-Glo™ Kinase Assay Kit (Promega) or similar
- 384-well plates
- Plate reader capable of luminescence detection

Procedure:

- Prepare serial dilutions of the test compounds in DMSO.
- Add the diluted compounds to the wells of a 384-well plate.
- Add the c-Met kinase and the peptide substrate to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
- The luminescence signal, which is proportional to the kinase activity, is measured using a plate reader.
- Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular c-Met Phosphorylation Assay

Objective: To measure the ability of inhibitors to block c-Met autophosphorylation in a cellular context.

Materials:

- c-Met dependent cancer cell line (e.g., MKN-45, EBC-1)
- Cell culture medium and supplements
- Hepatocyte Growth Factor (HGF)

- Test compounds
- Lysis buffer
- Antibodies: anti-phospho-c-Met (Tyr1234/1235) and anti-total-c-Met
- ELISA or Western blot reagents
- 96-well plates

Procedure:

- Seed the cells in 96-well plates and allow them to adhere overnight.
- Starve the cells in serum-free medium for 4-6 hours.
- Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.
- Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes to induce c-Met phosphorylation.
- Wash the cells and lyse them to extract proteins.
- Quantify the levels of phosphorylated and total c-Met using an ELISA-based method or Western blotting.
- Normalize the phosphorylated c-Met signal to the total c-Met signal.
- Calculate the IC50 values by plotting the percentage of inhibition of c-Met phosphorylation against the inhibitor concentration.

Cell Proliferation Assay

Objective: To assess the effect of inhibitors on the growth of c-Met-driven cancer cell lines.

Materials:

- c-Met dependent cancer cell line

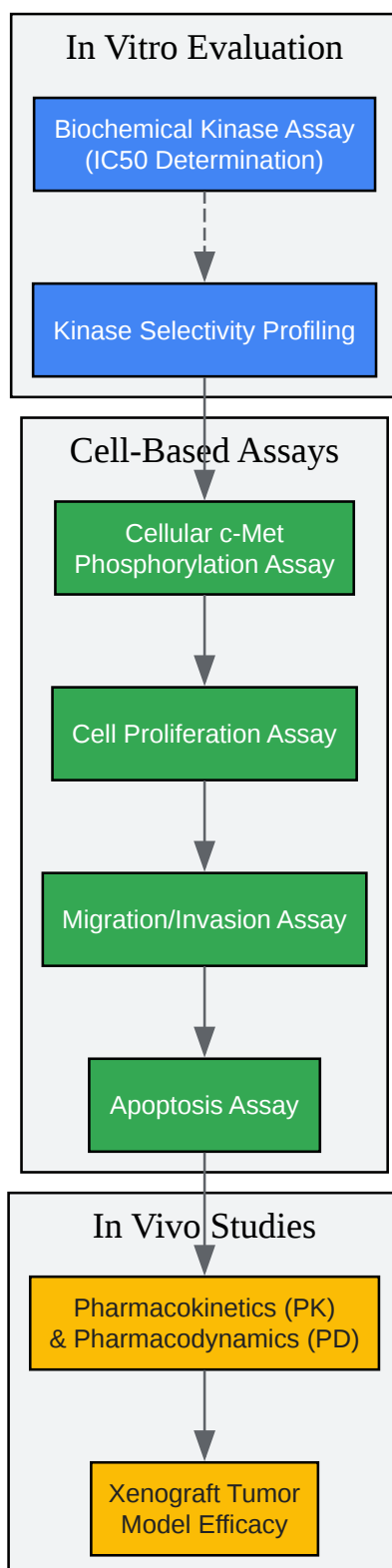
- Cell culture medium and supplements
- Test compounds
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
- 96-well plates
- Plate reader capable of luminescence detection

Procedure:

- Seed the cells in 96-well plates.
- After 24 hours, treat the cells with serial dilutions of the test compounds.
- Incubate the cells for 72 hours.
- Measure cell viability using the CellTiter-Glo® assay, which quantifies ATP as an indicator of metabolically active cells.
- Record the luminescence signal using a plate reader.
- Calculate the IC₅₀ values by plotting the percentage of cell growth inhibition against the inhibitor concentration.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive benchmarking of a novel c-Met inhibitor.



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